![molecular formula C17H21N3O3 B10979796 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide is a synthetic compound that features an indole moiety, a piperidine ring, and a methoxyacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound.
Formation of the Methoxyacetamide Group: The final step involves the acylation of the piperidine-indole intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxyacetamide group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide: Similar structure but with the indole carbonyl group at the 3-position.
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-ethoxyacetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide is unique due to its specific substitution pattern, which can result in distinct biological activities and interactions compared to its analogs. The presence of the methoxyacetamide group can also influence its solubility and stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C17H21N3O3/c1-23-11-16(21)18-13-6-8-20(9-7-13)17(22)15-10-12-4-2-3-5-14(12)19-15/h2-5,10,13,19H,6-9,11H2,1H3,(H,18,21) |
Clave InChI |
WFXIHCATUFPCDS-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



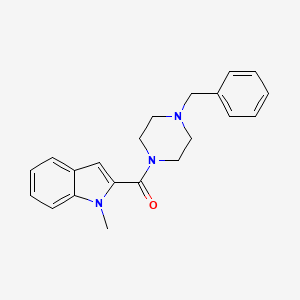
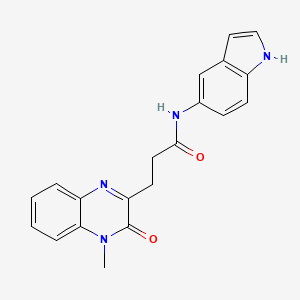


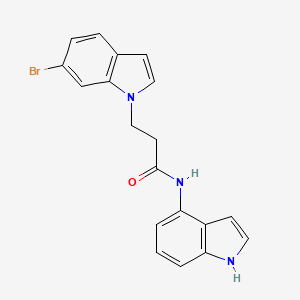
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979767.png)
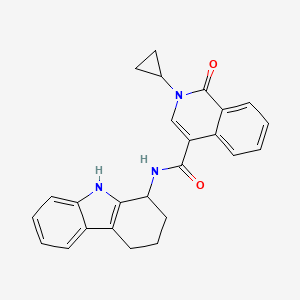
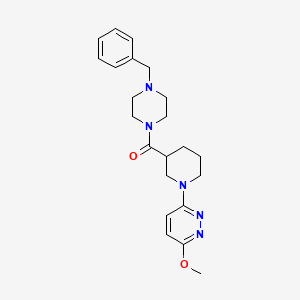
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10979784.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)
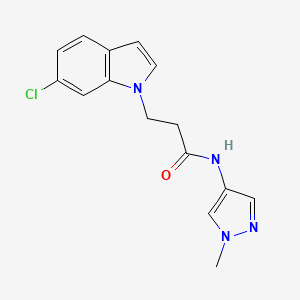
![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)